molecular formula C16H19N3 B1523230 N-phenyl-1-(pyridin-4-yl)piperidin-4-amine CAS No. 1094484-20-4

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine

Cat. No. B1523230
M. Wt: 253.34 g/mol
InChI Key: SLDOUVWYXSDFHA-UHFFFAOYSA-N
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Description

“N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is a compound with a molecular weight of 253.35 . It belongs to the class of phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The InChI code for “N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is 1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .

Scientific Research Applications

Catalyst Development and Organic Synthesis

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine and related compounds have been explored for their utility in catalyzing chemical reactions, particularly in the formation of C-N bonds, which are crucial in organic synthesis. Research by Kantam et al. (2013) delves into recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, showcasing the significance of these compounds in developing more sustainable and efficient catalytic processes (Kantam et al., 2013).

Analytical Chemistry and Food Safety

Compounds structurally related to N-phenyl-1-(pyridin-4-yl)piperidin-4-amine are also pivotal in analytical methods for detecting carcinogenic substances in food. Teunissen et al. (2010) reviewed the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, highlighting the role of similar compounds in assessing food safety and potential carcinogenic risks associated with processed foods (Teunissen et al., 2010).

Advanced Oxidation Processes for Environmental Remediation

In environmental science, nitrogen-containing compounds like N-phenyl-1-(pyridin-4-yl)piperidin-4-amine are subjects of studies focusing on degradation via advanced oxidation processes (AOPs). Bhat and Gogate (2021) provided a comprehensive review on the degradation of nitrogen-containing hazardous compounds, including amines and dyes, using AOPs. This research underscores the importance of understanding and improving the degradation mechanisms of such compounds for environmental remediation and water treatment (Bhat & Gogate, 2021).

Biogenic Amine Research

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine may share structural similarities with biogenic amines, which are extensively studied for their roles in food spoilage, intoxication, and even in the formation of carcinogenic nitrosamines. Bulushi et al. (2009) reviewed the roles of biogenic amines in fish, highlighting their importance in food safety, spoilage, and the formation of nitrosamines, providing insights into the broader context of amines in health and disease (Bulushi et al., 2009).

properties

IUPAC Name

N-phenyl-1-pyridin-4-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDOUVWYXSDFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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